molecular formula C14H11NOS B6376199 2-Cyano-5-(3-methylthiophenyl)phenol, 95% CAS No. 1261974-86-0

2-Cyano-5-(3-methylthiophenyl)phenol, 95%

Cat. No. B6376199
CAS RN: 1261974-86-0
M. Wt: 241.31 g/mol
InChI Key: HQCAGLMXSLBFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-(3-methylthiophenyl)phenol (2C5MTP) is an aromatic compound that has been studied for its potential applications in a wide range of scientific fields, including organic chemistry, biochemistry, and pharmacology. 2C5MTP is an important building block for many organic compounds, and its various biochemical and physiological effects have been studied in several laboratory experiments.

Scientific Research Applications

2-Cyano-5-(3-methylthiophenyl)phenol, 95% has been used as a starting material in the synthesis of various organic compounds, including pyridine derivatives, thiophene derivatives, and benzofuran derivatives. It is also used as a reagent in several organic reactions, including the synthesis of aryl thiols and the preparation of aryl amines. In addition, 2-Cyano-5-(3-methylthiophenyl)phenol, 95% has been used as a catalyst in the synthesis of polymers, and it has been studied for its potential applications in drug discovery and development.

Mechanism of Action

2-Cyano-5-(3-methylthiophenyl)phenol, 95% is an aromatic compound that can undergo several reactions, including nucleophilic substitution, electrophilic substitution, and oxidation-reduction reactions. It can also be used as a catalyst in the synthesis of polymers. The mechanism of action of 2-Cyano-5-(3-methylthiophenyl)phenol, 95% depends on the type of reaction being studied.
Biochemical and Physiological Effects
2-Cyano-5-(3-methylthiophenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. In laboratory experiments, 2-Cyano-5-(3-methylthiophenyl)phenol, 95% has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have anti-fungal and anti-bacterial activity, and it has been studied for its potential to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(3-methylthiophenyl)phenol, 95% is an inexpensive and readily available compound, and it can be used in a wide range of laboratory experiments. It is also relatively stable, and it can be stored for long periods of time without significant degradation. However, 2-Cyano-5-(3-methylthiophenyl)phenol, 95% is a relatively toxic compound, and it should be handled with care in the laboratory.

Future Directions

The future of 2-Cyano-5-(3-methylthiophenyl)phenol, 95% research is promising. It can be used as a starting material in the synthesis of various organic compounds, and it has potential applications in drug discovery and development. In addition, further research is needed to better understand the biochemical and physiological effects of 2-Cyano-5-(3-methylthiophenyl)phenol, 95%, as well as its potential applications in other areas, such as biotechnology and nanotechnology.

Synthesis Methods

2-Cyano-5-(3-methylthiophenyl)phenol, 95% can be synthesized by several methods, including the Friedel-Crafts acylation of 3-methylthiophene with chloroacetic acid, followed by a reduction with sodium borohydride. This method is relatively simple, and it has been used to produce 2-Cyano-5-(3-methylthiophenyl)phenol, 95% in high yields. Another method is the Fischer indole synthesis, which involves the condensation of 3-methylthiophene with benzaldehyde to form an intermediate, which is then reacted with hydrochloric acid and sodium hydroxide to form 2-Cyano-5-(3-methylthiophenyl)phenol, 95%.

properties

IUPAC Name

2-hydroxy-4-(3-methylsulfanylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-17-13-4-2-3-10(7-13)11-5-6-12(9-15)14(16)8-11/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCAGLMXSLBFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(3-methylthiophenyl)phenol

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